molecular formula C6H10F2O2 B13060000 (3,3-Difluorooxan-4-yl)methanol

(3,3-Difluorooxan-4-yl)methanol

Cat. No.: B13060000
M. Wt: 152.14 g/mol
InChI Key: AOCBISLRVFNBAA-UHFFFAOYSA-N
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Description

(3,3-Difluorooxan-4-yl)methanol is an organic compound that features a difluorinated oxane ring with a methanol group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Difluorooxan-4-yl)methanol typically involves the introduction of fluorine atoms into an oxane ring followed by the attachment of a methanol group. Common synthetic routes may include:

    Fluorination of Oxane Precursors: Using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor to introduce fluorine atoms.

    Methanol Group Introduction: This can be achieved through nucleophilic substitution reactions where a hydroxyl group is introduced to the fluorinated oxane ring.

Industrial Production Methods

Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3,3-Difluorooxan-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: Conversion of the methanol group to an aldehyde or carboxylic acid.

    Reduction: Reduction of the oxane ring or the methanol group.

    Substitution: Nucleophilic or electrophilic substitution reactions at the fluorinated positions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions may vary depending on the desired substitution, but common reagents include halides and nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield (3,3-Difluorooxan-4-yl)formaldehyde, while reduction could produce (3,3-Difluorooxan-4-yl)methane.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions with fluorinated compounds.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,3-Difluorooxan-4-yl)methanol would depend on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The presence of fluorine atoms can significantly alter the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    (3,3-Difluorooxan-4-yl)ethanol: Similar structure but with an ethanol group.

    (3,3-Difluorooxan-4-yl)amine: Contains an amine group instead of methanol.

    (3,3-Difluorooxan-4-yl)acetate: An ester derivative.

Uniqueness

(3,3-Difluorooxan-4-yl)methanol is unique due to its specific combination of a difluorinated oxane ring and a methanol group, which can impart distinct chemical and physical properties compared to its analogs.

Properties

Molecular Formula

C6H10F2O2

Molecular Weight

152.14 g/mol

IUPAC Name

(3,3-difluorooxan-4-yl)methanol

InChI

InChI=1S/C6H10F2O2/c7-6(8)4-10-2-1-5(6)3-9/h5,9H,1-4H2

InChI Key

AOCBISLRVFNBAA-UHFFFAOYSA-N

Canonical SMILES

C1COCC(C1CO)(F)F

Origin of Product

United States

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